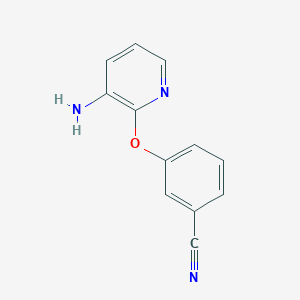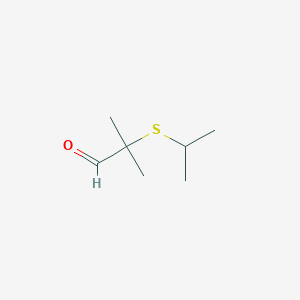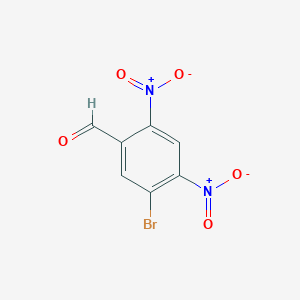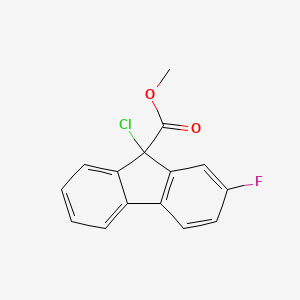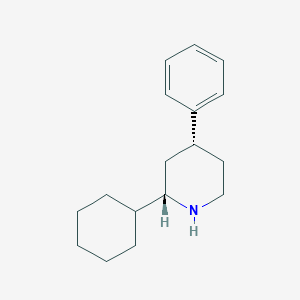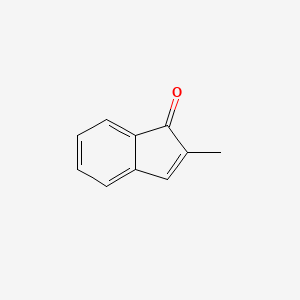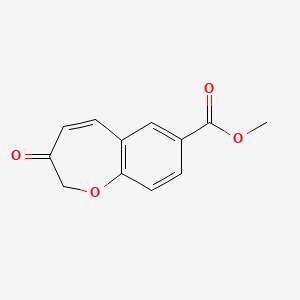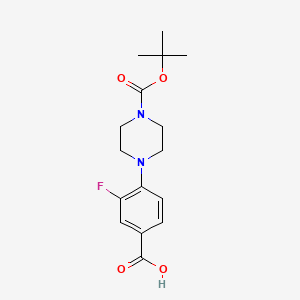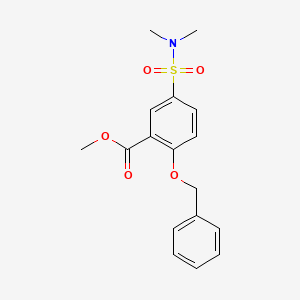
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate core substituted with a dimethylamino sulfonyl group and a phenylmethyl oxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method includes the esterification of 5-[(dimethylamino) sulfonyl]-2-hydroxybenzoic acid with methyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
化学反应分析
Types of Reactions
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The dimethylamino sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenylmethyl oxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
- Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
- Methyl 4-chloro-3-(chloromethyl)benzoate
Uniqueness
Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is unique due to the presence of both the dimethylamino sulfonyl and phenylmethyl oxy groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
属性
分子式 |
C17H19NO5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H19NO5S/c1-18(2)24(20,21)14-9-10-16(15(11-14)17(19)22-3)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI 键 |
KWBKSXGTPZRGTG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


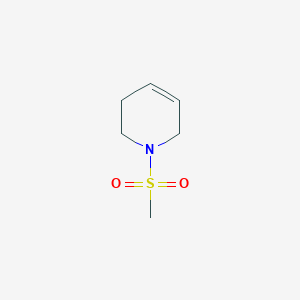

![5-Ethylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8636636.png)
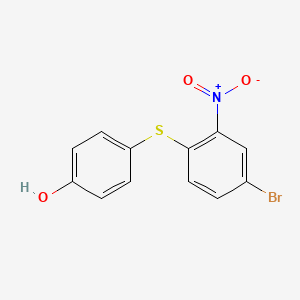
![Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl-](/img/structure/B8636643.png)
